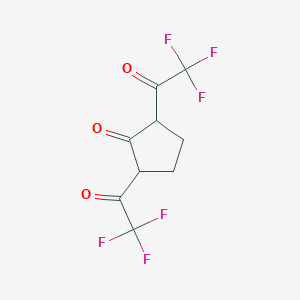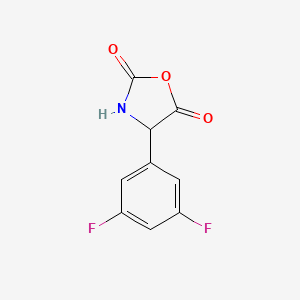
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones It is characterized by the presence of a 3,5-difluorophenyl group attached to an oxazolidine-2,5-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3,5-difluoroaniline with glycine or its derivatives under specific conditions. One common method involves the use of a phosphorus-mediated carboxylative condensation reaction, followed by cyclization. The reaction is carried out under mild conditions using atmospheric carbon dioxide and readily available substrates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
科学的研究の応用
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in studies investigating the biological activity of oxazolidinedione derivatives, including their interactions with various enzymes and receptors.
作用機序
The mechanism of action of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with cytochrome enzymes, affecting cellular respiration and other metabolic processes .
類似化合物との比較
Similar Compounds
1,3-Oxazolidine-2,5-dione: A structurally similar compound without the difluorophenyl group.
5-Methyl-1,3-oxazolidine-2,4-dione: Another oxazolidinedione derivative with a methyl group at the 5-position.
Uniqueness
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
特性
分子式 |
C9H5F2NO3 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC名 |
4-(3,5-difluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-5-1-4(2-6(11)3-5)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChIキー |
VSXGCNKIWVRLKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


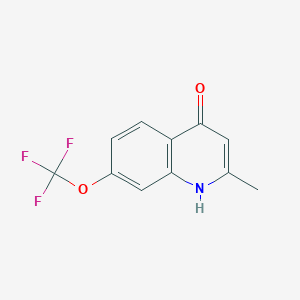
![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
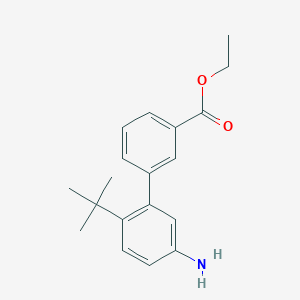
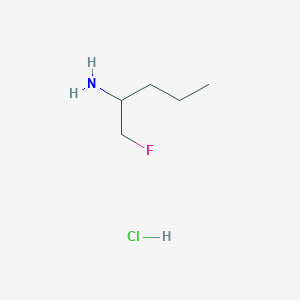
![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
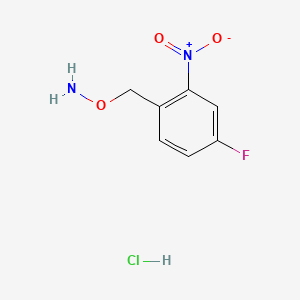
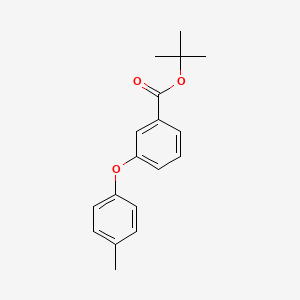
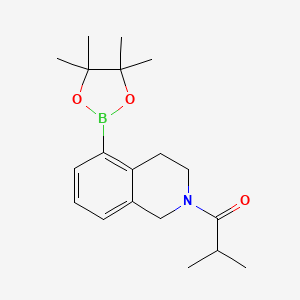
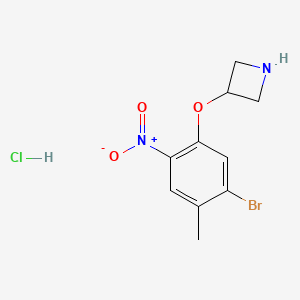
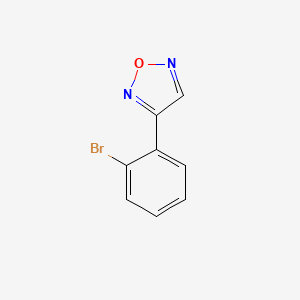
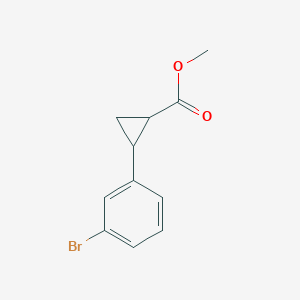
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
